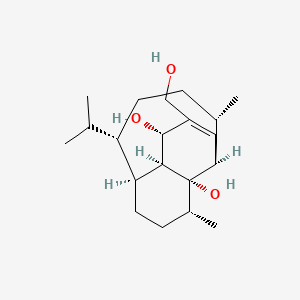
Vinigrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinigrol is an antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. II.
Applications De Recherche Scientifique
Antihypertensive Properties
Vinigrol has been recognized for its antihypertensive effects. Studies indicate that it can lower blood pressure through mechanisms involving vasodilation and inhibition of platelet aggregation. The compound has been shown to act as a tumor necrosis factor inhibitor, which may contribute to its cardiovascular benefits .
Anti-Cancer Activity
Recent research highlights this compound's significant anti-cancer properties. A study published in 2022 demonstrated that this compound activates the ATF4/DDIT3-mediated pathway of the unfolded protein response, leading to non-apoptotic cell death in breast cancer cells. This mechanism operates independently of caspase activities, distinguishing this compound from other chemotherapeutic agents . The broad cytotoxicity of this compound has been confirmed across various cancer types, suggesting its potential as a therapeutic agent in oncology.
Total Synthesis
The total synthesis of this compound has been a major focus for synthetic chemists due to its complex structure. The first successful total synthesis was reported in 2009 by Baran and colleagues, employing a series of innovative synthetic strategies to construct the challenging tricyclic framework .
| Synthesis Method | Key Steps | Yield |
|---|---|---|
| Baran's Total Synthesis | Utilized a combination of oxy-Cope rearrangement and Claisen rearrangement techniques | 1% overall yield |
| Mehta's Approach | Employed Robinson annulation followed by vinyl magnesium bromide addition | Moderate yields achieved |
These synthetic efforts not only provide insights into the structural complexity of this compound but also pave the way for developing analogs with enhanced biological activity.
Case Study: this compound in Breast Cancer Treatment
A recent study focused on this compound's mechanism in breast cancer cells revealed that activating the PERK/eIF2α pathway is crucial for inducing cell death. Researchers utilized CRISPR/Cas9 technology to manipulate gene expression, confirming that ATF4 and DDIT3 are essential mediators in this process . This case study underscores this compound's potential as a novel therapeutic target in cancer treatment.
Case Study: Cardiovascular Effects
Another investigation into this compound's cardiovascular effects demonstrated its ability to inhibit platelet aggregation effectively, which could reduce the risk of thrombotic events in hypertensive patients . The study involved both in vitro and in vivo models to assess its efficacy and safety profile.
Propriétés
Numéro CAS |
111025-83-3 |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1S,2R,5S,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol |
InChI |
InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)17-9-14(10-21)19(22)18-16(15)8-6-13(4)20(17,18)23/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13+,15-,16-,17-,18-,19+,20-/m0/s1 |
Clé InChI |
UADXIAKXDDMQEN-VGZBWQSVSA-N |
SMILES |
CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C |
SMILES isomérique |
C[C@H]1CC[C@H]([C@@H]2CC[C@H]([C@@]3([C@H]1C=C([C@H]([C@H]23)O)CO)O)C)C(C)C |
SMILES canonique |
CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Vinigrol; Antibiotic FR 900478 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















